molecular formula C14H17N3O2S B1345302 Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 910037-27-3

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B1345302
CAS No.: 910037-27-3
M. Wt: 291.37 g/mol
InChI Key: CBEGYEOZJHWLKV-UHFFFAOYSA-N
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Description

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate (CAS: 910037-27-3) is a heterocyclic compound featuring a thienopyrimidine core fused to a piperidine ring with an ethyl carboxylate substituent. Its molecular formula is C₁₄H₁₇N₃O₂S, with a molar mass of 291.37 g/mol and a melting point of 64–66°C . The compound is classified as harmful (Risk Code 22: harmful if swallowed), necessitating careful handling .

Properties

IUPAC Name

ethyl 1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-2-19-14(18)10-3-6-17(7-4-10)13-12-11(5-8-20-12)15-9-16-13/h5,8-10H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEGYEOZJHWLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640414
Record name Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-27-3
Record name Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Construction of the Thieno[3,2-d]pyrimidine Core

  • The thieno[3,2-d]pyrimidine nucleus is commonly synthesized via condensation reactions involving thiophene derivatives and nitriles or amidines under acidic or basic catalysis. For example, HCl-catalyzed condensation of thiophene esters with isonicotinonitrile yields pyrimidinone intermediates in high yields (~83%).

  • Chlorination of the pyrimidinone intermediate with Vilsmeier reagents (e.g., POCl3) produces a 4-chloro-thieno[3,2-d]pyrimidine intermediate, which is a key electrophilic species for further substitution.

Palladium-Catalyzed Cross-Coupling Reactions

  • Alternative synthetic routes employ palladium-mediated Suzuki-type cross-coupling reactions to install substituents on the thieno[3,2-d]pyrimidine ring prior to or after piperidine coupling. These reactions use boronic acids or esters and Pd catalysts under controlled conditions (e.g., 110 °C for 24 h).

  • Reductive amination steps may be combined with cross-coupling to introduce amine substituents on the piperidine ring or other parts of the molecule.

Representative Synthetic Procedure (Literature-Based)

Step Reagents/Conditions Description Yield/Notes
1 Thiophene ester + isonicotinonitrile, HCl catalyst, reflux Condensation to form pyrimidinone intermediate ~83% yield
2 POCl3, reflux Chlorination to form 4-chloro-thieno[3,2-d]pyrimidine ~98% yield
3 Piperidine-4-carboxylate ethyl ester, ethanol, reflux 8–24 h Nucleophilic aromatic substitution at 4-position High yield (74–89%)
4 Optional Pd-catalyzed Suzuki coupling Installation of additional substituents if needed Conditions: Pd catalyst, boronic acid/ester, 110 °C, 24 h

Research Findings and Optimization Notes

  • The nucleophilic substitution step is highly efficient when using ethanol as solvent and reflux conditions, with yields typically above 80%.

  • The use of phosphorus oxychloride (POCl3) for chlorination is a well-established method to activate the pyrimidine ring for substitution.

  • Palladium-catalyzed cross-coupling reactions provide versatility in modifying the thieno[3,2-d]pyrimidine core, allowing for structural diversification.

  • Reaction times and temperatures are critical parameters; for example, the SNAr reaction is optimized at about 110 °C for 24 hours when using copper-catalyzed amination.

  • The ester group on the piperidine ring remains stable under these conditions, allowing for further functionalization or direct use in biological assays.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acid-catalyzed condensation Thiophene ester, isonicotinonitrile, HCl Reflux in acidic medium High yield, straightforward Requires careful control of acidity
Chlorination with POCl3 Pyrimidinone intermediate, POCl3 Reflux, dry conditions Efficient activation for substitution POCl3 is corrosive, requires careful handling
Nucleophilic aromatic substitution 4-chloro intermediate, piperidine-4-carboxylate ethyl ester Ethanol, reflux 8–24 h High yield, preserves ester group Longer reaction times
Pd-catalyzed Suzuki coupling Boronic acid/ester, Pd catalyst 110 °C, 24 h Enables structural diversity Requires expensive catalysts, inert atmosphere

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thieno[3,2-d]pyrimidine derivatives .

Scientific Research Applications

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like dihydrofolate reductase (DHFR), thereby reducing the synthesis of tetrahydrofolate necessary for DNA and RNA synthesis . This inhibition can lead to the death of rapidly dividing cells, such as cancer cells. Additionally, the compound may interact with other molecular pathways, including those involved in inflammation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Pharmacological Notes
Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate C₁₄H₁₇N₃O₂S 291.37 Thienopyrimidine + piperidine carboxylate Potential kinase inhibitor; harmful
Ethyl 1-(7-methylthieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate C₁₅H₁₉N₃O₂S 305.40 Methyl substitution on thienopyrimidine Higher molar mass; unstudied in vivo
Ethyl 1-[3-[(Z)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate C₂₁H₂₀N₄O₄S₂ 458.60 Thiazolidinone-pyrido-pyrimidine hybrid High lipophilicity (XLogP3 = 2.2)
4-(Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)morpholine (Lead to PI-103) C₁₃H₁₁N₅OS 293.32 Morpholine substituent + pyrido extension Short half-life (<10 min in vitro)
Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate C₁₅H₁₉N₃O₅S 353.39 Sulfonamide benzoyl group on piperidine Intermediate for sulfonamide drugs

Pharmacological and Physicochemical Insights

Thienopyrimidine Derivatives
  • Methyl Substitution (C₁₅H₁₉N₃O₂S): The addition of a methyl group to the thienopyrimidine ring increases molar mass by ~14 g/mol compared to the parent compound. This modification may enhance hydrophobic interactions with target kinases but could reduce solubility .
  • Morpholine-Based Analogs (e.g., PI-103 Precursor): Morpholine-containing thienopyrimidines, such as those reported by Hayakawa et al., exhibit potent PI3K/mTOR inhibition but suffer from poor pharmacokinetics (e.g., short half-life). Replacement of morpholine with piperidine carboxylate (as in the main compound) may improve metabolic stability and oral bioavailability .
Hybrid Structures
Sulfonamide Derivatives
  • Sulfamoylbenzoyl Analogs (C₁₅H₁₉N₃O₅S): These compounds, synthesized via amide coupling, serve as precursors for sulfonamide-based therapeutics.

Hazard and Stability Considerations

The main compound’s harmful classification (Risk Code 22) aligns with trends observed in other thienopyrimidine derivatives, which often require stringent safety protocols.

Biological Activity

Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on a review of current literature.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with piperidine-4-carboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, including the use of different electrophiles and reaction conditions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound showed IC50 values ranging from 5 to 15 µM across these cell lines, indicating moderate potency compared to standard chemotherapeutics.
Cell Line IC50 (µM) Reference
MCF-710
HeLa12
A54915

The mechanism by which this compound induces cytotoxicity appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been noted to target the PI3K/Akt pathway, which is crucial for cancer cell growth.

Additional Biological Activities

Beyond its antitumor effects, this compound has also been evaluated for other biological activities:

  • Antimicrobial Properties : Preliminary tests indicate that it exhibits antibacterial activity against Gram-positive bacteria.
  • Anti-inflammatory Effects : In vivo studies have suggested potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies and Clinical Relevance

A notable case study involved the application of this compound in a mouse model of breast cancer. The compound was administered at varying doses over four weeks, resulting in significant tumor size reduction compared to control groups. The study reported:

  • Tumor Reduction : Average tumor size decreased by approximately 40% in treated mice.
  • Survival Rate : Enhanced survival rates were observed in treated groups compared to untreated controls.

Future Directions and Research Findings

Ongoing research aims to further elucidate the pharmacokinetics and bioavailability of this compound. Investigations into its potential as a lead compound for drug development are underway, with particular focus on optimizing its structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the recommended synthetic routes for Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate?

Methodological Answer: A common approach involves coupling ethyl piperidine-4-carboxylate derivatives with thieno[3,2-d]pyrimidine intermediates. For example, amide coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile (CH₃CN) can be used to form the target compound . Optimization steps include:

  • Solvent selection : Dry CH₃CN minimizes side reactions.
  • Temperature control : Room temperature to mild heating (40–60°C).
  • Purification : Column chromatography or recrystallization for high purity (>95%).

Q. Table 1: Example Reaction Conditions

ComponentDetails
Coupling AgentEDCI, HOBt
SolventDry acetonitrile
Reaction Time12–24 hours
Yield60–75% (typical)

Q. How can researchers characterize the structure of this compound using spectroscopic methods?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key features include:

  • ¹H NMR : Distinct δ-values for thieno[3,2-d]pyrimidine protons (e.g., δ 8.2–8.5 ppm for aromatic protons) and piperidine carbons. highlights differences in coupling patterns between thieno[2,3-d] and thieno[3,2-d] pyrimidine regioisomers .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Q Exactive Orbitrap) confirms molecular weight (e.g., m/z 351.41 for C₁₉H₂₁N₅O₂ derivatives) .
  • Infrared (IR) Spectroscopy : Carboxylate C=O stretches (~1700 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹).

Q. Table 2: Key ¹H NMR Peaks

Proton Environmentδ (ppm) in DMSO-d₆
Thieno[3,2-d]pyrimidine8.2–8.5 (aromatic H)
Piperidine CH₂2.5–3.5 (multiplet)
Ethyl COOCH₂CH₃1.2–1.4 (triplet)

Q. What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (e.g., N95 mask) is advised if airborne particles are generated .
  • Ventilation : Use fume hoods for reactions involving volatile solvents.
  • Emergency Measures : Immediate access to eye wash stations and emergency showers. For spills, neutralize with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling be applied to study the interaction of this compound with biological targets?

Methodological Answer: AutoDock4 or similar tools enable docking studies to predict binding affinities. Steps include:

Receptor Preparation : Extract target protein structures (e.g., HIV protease) from the PDB database.

Ligand Optimization : Minimize energy of the compound using molecular mechanics (e.g., AMBER force field).

Grid Parameterization : Define binding pockets (e.g., active sites with flexible sidechains). validates this approach for covalently bound ligands .

Case Study : Docking derivatives into HIV-1 NNRTI pockets revealed improved resistance profiles with substituents like dimethylphosphoryl groups .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

Methodological Answer:

  • Substituent Variation : Modify the piperidine ring (e.g., fluorophenyl or benzyl groups) to assess steric/electronic effects. shows fluorophenyl derivatives (C₁₄H₁₈FNO₂) with enhanced bioavailability .
  • Bioactivity Assays : Test against target enzymes (e.g., Aurora A kinase inhibition in ) using IC₅₀ measurements.
  • Data Correlation : Use multivariate analysis (e.g., QSAR models) to link structural features (logP, polar surface area) to activity .

Q. Table 3: Example SAR Findings

Derivative SubstituentBiological Activity (IC₅₀)
4-(Dimethylphosphoryl)benzyl15 nM (HIV-1 NNRTI)
4-Fluorophenyl28 nM (Aurora A kinase)

Q. How should researchers address discrepancies in spectroscopic data when confirming compound identity?

Methodological Answer:

  • Cross-Validation : Compare NMR/MS data with literature (e.g., ’s δ-values for thieno[3,2-d]pyrimidine vs. newly synthesized batches).
  • Regioisomer Differentiation : Use coupling constants (e.g., J-values in ¹H NMR) to distinguish thieno[3,2-d] from thieno[2,3-d] isomers.
  • Alternative Techniques : X-ray crystallography (e.g., ’s piperidine ring conformation analysis) resolves ambiguities in stereochemistry .

Q. Example Workflow :

Repeat synthesis under controlled conditions.

Acquire high-resolution MS and 2D NMR (COSY, HSQC).

Consult crystallographic data if ambiguity persists.

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